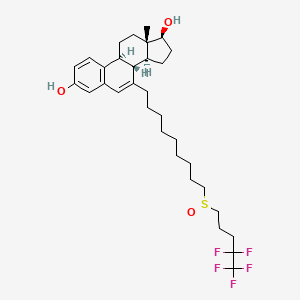

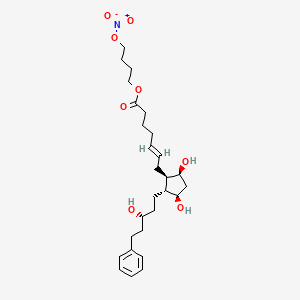

6-Fulvestrant

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Fulvestrant is a selective estrogen receptor degrader (SERD) used primarily in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women. It is an estrogen receptor antagonist with no agonist effects, which works by down-regulating and degrading the estrogen receptor .

Méthodes De Préparation

The preparation of 6-Fulvestrant involves several synthetic routes and reaction conditions. One method involves the chromatographic separation using ACQUITY UPLC and a BEH Shield RP18 column with a prepared mobile phase consisting of water, acetonitrile, and methanol . Another method involves the quantitative estimation of Fulvestrant injection composition and impurities profile by capillary gas chromatography and high-performance liquid chromatography . Industrial production methods often involve the formulation of the drug as an oily matrix, administered as a long-acting intramuscular injection .

Analyse Des Réactions Chimiques

6-Fulvestrant undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include orthophosphoric acid, acetonitrile, and methanol . Major products formed from these reactions include degradation impurities that are resolved using stability-indicating methods .

Applications De Recherche Scientifique

6-Fulvestrant has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a treatment for hormone receptor-positive metastatic breast cancer, either as a monotherapy or in combination with other antineoplastic agents . It has also been used in combination with cyclin-dependent kinase inhibitors and phosphatidylinositol 3-kinase inhibitors for the treatment of metastatic breast cancer . Additionally, it has been studied for its efficacy in preclinical models of breast cancer .

Mécanisme D'action

6-Fulvestrant competitively and reversibly binds to estrogen receptors present in cancer cells. It achieves its anti-estrogen effects through two separate mechanisms: binding to the receptors and down-regulating them so that estrogen is no longer able to bind to these receptors . This leads to the degradation of the estrogen receptor and inhibition of estrogen signaling through the receptor .

Comparaison Avec Des Composés Similaires

6-Fulvestrant is often compared with other endocrine treatments such as anastrozole, tamoxifen, and exemestane. Studies have shown that it has similar efficacy to these compounds at lower doses but demonstrates improved progression-free survival at higher doses . Unlike other selective estrogen receptor modulators, this compound does not have any estrogen agonist effects, making it unique in its mode of action . Similar compounds include anastrozole, tamoxifen, and exemestane .

Propriétés

Formule moléculaire |

C32H45F5O3S |

|---|---|

Poids moléculaire |

604.8 g/mol |

Nom IUPAC |

(8R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C32H45F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,20-21,26-29,38-39H,2-10,13-19H2,1H3/t26-,27+,28+,29-,30+,41?/m1/s1 |

Clé InChI |

NKMFFYOPQZINKX-IGFVOJFVSA-N |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C(=CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |

SMILES canonique |

CC12CCC3C(C1CCC2O)C(=CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(8-sulfonaphthalen-2-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B13427692.png)

![4-amino-1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one](/img/structure/B13427695.png)

![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B13427697.png)

![8-Isopropyl-5,8-diazaspiro[3.5]nonane](/img/structure/B13427709.png)

![(4R)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone](/img/structure/B13427734.png)

![4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one](/img/structure/B13427739.png)

![Ethyl (2Z)-2-[(Acetyloxy)imino]-2-amino-acetic Acid Ester](/img/structure/B13427741.png)

![1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B13427745.png)

![(Z)-N'-hydroxy-2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetimidamide](/img/structure/B13427747.png)